molecular formula C7H6BrClO4S2 B2605806 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride CAS No. 1603381-94-7

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride

Cat. No.: B2605806
CAS No.: 1603381-94-7
M. Wt: 333.6
InChI Key: LFIDSHKZQDCWCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride involves several steps. One common method includes the bromination of 4-methanesulfonylbenzene-1-sulfonyl chloride using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is extensively used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.

    Materials Science: It is employed in the creation of advanced materials with specific properties.

    Biological Research: It is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride can be compared with other similar compounds such as:

    4-Methanesulfonylbenzene-1-sulfonyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4-methylbenzene-1-sulfonyl chloride: Has a methyl group instead of a methanesulfonyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromine and methanesulfonyl groups, which provide distinct reactivity and versatility in various chemical reactions .

Biological Activity

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride, with the chemical formula C7_7H6_6BrClO4_4S2_2 and a molecular weight of approximately 333.61 g/mol, is an organosulfur compound that has garnered attention in organic and medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and applications in various fields.

The compound features a sulfonyl chloride functional group, which is known for its high reactivity towards nucleophiles. This reactivity allows it to participate in various substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom further enhances its utility in halogen exchange reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. Its ability to form covalent bonds with biomolecules opens avenues for targeted therapies. Key findings include:

  • Protein Modification : The compound can modify proteins or other biomolecules, aiding in the understanding of biochemical pathways and the development of new therapeutic agents .
  • Reactivity with Nucleophiles : Interaction studies have shown that it reacts selectively with various nucleophiles, which is crucial for elucidating its potential roles in biochemical pathways .

Case Studies

Several studies have highlighted the applications of this compound:

  • Synthesis of Sulfonimidates : This compound has been utilized as a precursor for synthesizing sulfonimidates, which are important in drug development and polymer chemistry. Sulfonimidates derived from this compound have shown promise as alkyl transfer reagents .
  • Targeted Drug Delivery : Research has demonstrated that compounds with similar structures can be used to enhance drug delivery systems by modifying the pharmacokinetics of therapeutic agents .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC7_7H6_6BrClO4_4S2_2Contains methanesulfonyl group; high reactivity
2-Fluoro-4-iodobenzene-1-sulfonyl chlorideC7_7H6_6FClO4_4SFluorine substitution; used extensively in synthesis
4-Fluorobenzenesulfonyl chlorideC6_6H5_5FClO3_3SSimpler structure; lacks halogen diversity

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Halogenation : Bromination of suitable starting materials followed by sulfonation.
  • Sulfonyl Chloride Formation : Reaction of sulfonic acid derivatives with thionyl chloride.

These methods allow for the efficient production of the compound while maintaining its desired functional properties.

Properties

IUPAC Name

2-bromo-4-methylsulfonylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDSHKZQDCWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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